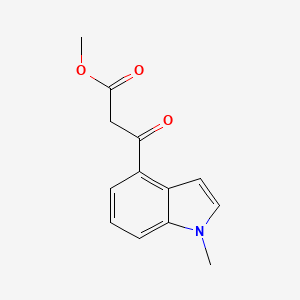

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Description

BenchChem offers high-quality Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |

InChI |

InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |

InChI Key |

VXEKFOPPQSAHNS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |

Origin of Product |

United States |

The Synthesis of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: A Technical Guide

This guide provides a comprehensive overview of a plausible and robust synthetic route to Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, a compound of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and analogous transformations reported in the scientific literature. We will delve into the strategic considerations for each synthetic step, providing detailed protocols and a rationale for the selected methodologies.

Introduction and Retrosynthetic Analysis

The target molecule, Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, is a β-keto ester derivative of N-methylindole. Such scaffolds are of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with the indole nucleus. The synthesis of this specific molecule is not explicitly detailed in readily available literature; therefore, a logical synthetic pathway has been devised based on fundamental organic chemistry principles.

Our retrosynthetic strategy involves disconnecting the molecule at the acyl-malonate bond, a common approach for β-keto esters. This leads to two key precursors: 1-methyl-1H-indole-4-carboxylic acid and a suitable C3-ester synthon, such as methyl malonyl chloride or a related equivalent.

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis of our forward synthesis, which will proceed in three main stages:

-

Synthesis of 1-methyl-1H-indole-4-carboxylic acid.

-

Activation of the carboxylic acid to its corresponding acyl chloride.

-

Acylation of a methyl malonate derivative to yield the final product.

Part 1: Synthesis of 1-methyl-1H-indole-4-carboxylic acid

The initial and crucial step is the preparation of the N-methylated indole carboxylic acid. While various methods for indole synthesis exist[1][2][3][4], a straightforward approach is the N-methylation of commercially available indole-4-carboxylic acid.

Protocol 1: N-Methylation of Indole-4-carboxylic Acid

This procedure is adapted from established methods for the N-methylation of indoles, utilizing dimethyl carbonate as a less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate[5][6].

Materials:

-

Indole-4-carboxylic acid

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole-4-carboxylic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add dimethyl carbonate (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield crude 1-methyl-1H-indole-4-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction by dissolving the reactants and the intermediate indole anion. Potassium carbonate acts as the base to deprotonate the indole nitrogen, which then acts as a nucleophile to attack the methyl group of dimethyl carbonate. An excess of dimethyl carbonate drives the reaction to completion. Acidic workup is necessary to protonate the carboxylate and allow for extraction into an organic solvent.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-methyl-1H-indole-4-carboxylic acid | C₁₀H₉NO₂ | 175.18[7] |

Part 2: Activation of 1-methyl-1H-indole-4-carboxylic acid

To facilitate the subsequent acylation reaction, the carboxylic acid must be converted into a more reactive acylating agent. The formation of an acyl chloride is a standard and effective method for this purpose.

Protocol 2: Synthesis of 1-methyl-1H-indole-4-carbonyl chloride

This protocol utilizes thionyl chloride (SOCl₂) for the conversion of the carboxylic acid to the acyl chloride, a common and efficient method.

Materials:

-

1-methyl-1H-indole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to co-evaporate with anhydrous toluene a few times to ensure complete removal of residual SOCl₂.

-

The resulting crude 1-methyl-1H-indole-4-carbonyl chloride is typically used in the next step without further purification.

Rationale: Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. The catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ. The use of an excess of thionyl chloride ensures the complete conversion of the starting material. As acyl chlorides are generally moisture-sensitive, the product is used directly in the subsequent step.

Sources

- 1. Indole synthesis [organic-chemistry.org]

- 2. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Technical Whitepaper on CAS 2228194-36-1: Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Executive Summary

In the landscape of modern medicinal chemistry, functionalized indole derivatives serve as privileged scaffolds for the discovery of novel therapeutics. CAS 2228194-36-1 , chemically identified as Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, is a highly versatile

This whitepaper provides an in-depth technical analysis of CAS 2228194-36-1, detailing its physicochemical profile, a self-validating synthetic methodology, and its downstream pharmacological utility in developing PIKFYVE kinase inhibitors.

Structural and Physicochemical Profiling

Understanding the structural parameters of CAS 2228194-36-1 is essential for predicting its reactivity. The molecule features an electron-rich 1-methylindole core substituted at the C-4 position with a highly reactive

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate |

| CAS Registry Number | 2228194-36-1 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Core Scaffold | 1-Methylindole |

| Reactive Functional Group | |

| Primary Application | Precursor for heterocyclic kinase inhibitors |

Mechanistic Synthesis and Causality in Protocol Design

The synthesis of

Pathway Selection & Rationale

To ensure chemoselectivity, the optimal synthetic route utilizes 1,1'-Carbonyldiimidazole (CDI) for mild carboxylic acid activation, followed by a magnesium-mediated Claisen condensation [5].

Causality in Reagent Choice:

Magnesium chloride (

Step-by-Step Self-Validating Protocol

Step 1: Carboxylic Acid Activation

-

Charge a flame-dried, argon-purged flask with 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) and anhydrous THF (0.2 M).

-

Add CDI (1.2 eq) portion-wise at 25°C to manage the evolution of

gas. -

Stir for 2 hours at room temperature.

-

Self-Validating System: Quench a 10 µL reaction aliquot in 1 mL of methanol. LC-MS analysis must show the complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester (a surrogate marker confirming the quantitative formation of the reactive imidazolide intermediate).

Step 2: Magnesium Enolate Preparation

-

In a separate flask, suspend potassium methyl malonate (1.5 eq) in anhydrous acetonitrile.

-

Add anhydrous

(1.5 eq) and triethylamine (3.0 eq). Stir for 3 hours at 25°C to form the magnesium enolate complex.

Step 3: Coupling and Decarboxylation

-

Transfer the activated imidazolide solution (from Step 1) dropwise into the enolate suspension (from Step 2).

-

Stir at room temperature for 12 hours.

-

Quench the reaction with 1M HCl.

-

Causality: The acidic workup is strictly required to promote the decarboxylation of the intermediate adduct and to reprotonate the resulting enolate into the neutral

-keto ester[4].

-

Extract with ethyl acetate, wash with brine, dry over

, and concentrate in vacuo.

-

Self-Validating System: TLC (Hexanes/EtOAc 7:3) will reveal a new UV-active spot (254 nm).

NMR validation will confirm the product via the characteristic singlet of the active methylene protons (

Workflow for the synthesis of CAS 2228194-36-1 via magnesium-mediated C-acylation.

Downstream Pharmacological Utility: PIKFYVE Kinase Inhibition

The

Mechanistic Insights into PIKFYVE Inhibition

PIKFYVE is a critical lipid kinase responsible for phosphorylating PtdIns3P to PtdIns(3,5)P2, a process essential for endolysosomal trafficking and lysosomal homeostasis[6]. Novel heterocycles derived from indole

Causality of Cell Death in Oncology:

-

Lysosomal Disruption: Inhibition of PIKFYVE interferes with the efflux of

from the lysosomal lumen, leading to severe intracellular ammonium accumulation and subsequent osmotic swelling/enlargement of endosome- and lysosome-derived vacuoles ([8]). -

ER Stress & Apoptosis: In targeted oncology, this profound disruption of lysosomal homeostasis selectively triggers an endoplasmic reticulum (ER) stress response. This response is mediated by the upregulation of interleukin-24 (IL24), which selectively induces apoptosis in autophagy-dependent cancer cells (e.g., melanoma) while sparing non-malignant fibroblasts ([9]).

Pharmacological signaling pathway of PIKFYVE inhibitors derived from indole beta-keto esters.

References

-

Sharma, G. et al. "A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis". Source: nih.gov. URL: [Link]

-

"PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation". Source: nih.gov. URL: [Link]

-

"PIKFYVE inhibitors trigger interleukin-24-dependent cell death of autophagy-dependent melanoma". Source: nih.gov. URL: [Link]

Sources

- 1. 1313043-36-5|Methyl 3-(1H-indol-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate|CAS 26510-52-1 [benchchem.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PIKFYVE inhibitors trigger interleukin-24-dependent cell death of autophagy-dependent melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Structural Dynamics of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: A Technical Guide

Executive Summary

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (Chemical Formula: C₁₃H₁₃NO₃; Exact Mass: 231.0895 Da) is a highly functionalized β-keto ester. It features an electron-rich 1-methylindole core conjugated to an electron-withdrawing 3-oxopropanoate moiety. This "push-pull" electronic system makes it a critical intermediate in the total synthesis of complex indole alkaloids and targeted pharmaceutical agents [3, 4].

For drug development professionals and synthetic chemists, accurate spectroscopic profiling (NMR, IR, MS) of this molecule is paramount. Characterization is not merely about structural confirmation; it requires a deep understanding of the molecule's solution-phase dynamics, specifically its keto-enol tautomerization. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic data of this compound, detailing the causality behind the observed experimental metrics.

Structural Dynamics: Keto-Enol Tautomerism

In solution, β-keto esters do not exist as a single static structure. Instead, they undergo a dynamic equilibrium between a thermodynamically favored keto form and an intramolecularly hydrogen-bonded enol form [1].

For methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, the keto form typically dominates in non-polar, aprotic solvents (such as CDCl₃). However, the extended conjugation provided by the indole ring at the C4 position lowers the energy barrier for enolization, stabilizing the enolic double bond more than what is observed in standard aliphatic β-keto esters. Understanding this dynamic is critical because it directly dictates the appearance of split signals in Nuclear Magnetic Resonance (NMR) spectra and multiple carbonyl stretches in Infrared (IR) spectroscopy.

Equilibrium dynamics of keto-enol tautomerization in the β-keto ester.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of this compound are defined by three distinct regions: the 1-methylindole core, the β-keto ester aliphatic chain, and the tautomeric exchange signals. A self-validating NMR approach requires not just 1D acquisition, but 2D correlations (COSY, HMBC) to unambiguously assign these regions [2].

Causality of Chemical Shifts

-

The Indole Core: N-methylation replaces the highly variable, broad N-H proton (typically >8.0 ppm) with a sharp, distinct singlet at ~3.85 ppm [2]. The attachment of the strongly electron-withdrawing carbonyl at C4 drastically alters the electronic environment of the benzene ring. The magnetic anisotropy of the C=O bond strongly deshields the adjacent H-5 proton, pushing it downfield to ~7.80 ppm, while H-6 and H-7 remain in the typical aromatic range.

-

The β-Keto Ester Moiety: In the dominant keto form, the isolated methylene (-CH₂-) group flanked by two carbonyls appears as a sharp singlet at ~4.05 ppm. In the minor enol form, this methylene proton is replaced by a vinylic proton (~5.65 ppm), and the enolic -OH appears far downfield (>12.0 ppm) due to strong intramolecular hydrogen bonding[1].

Quantitative Data Summaries

Table 1: ¹H NMR (400 MHz, CDCl₃) Assignments

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Assignment |

| H-5 | 7.80 | dd | 7.5, 1.0 | 1H | Deshielded by C4 carbonyl anisotropy. |

| H-7 | 7.55 | dd | 7.5, 1.0 | 1H | Ortho to the indole nitrogen. |

| H-6 | 7.25 | t | 7.5 | 1H | Meta to C4 and N, standard aromatic shift. |

| H-2 | 7.15 | d | 3.1 | 1H | Pyrrole ring proton adjacent to N. |

| H-3 | 6.95 | d | 3.1 | 1H | Pyrrole ring proton. |

| -CH₂- (Keto) | 4.05 | s | - | 2H | Flanked by ketone and ester carbonyls. |

| N-CH₃ | 3.85 | s | - | 3H | N-methyl group [2]. |

| O-CH₃ | 3.75 | s | - | 3H | Methyl ester protons. |

| =CH- (Enol) | 5.65 | s | - | ~0.15H | Vinylic proton of the minor enol tautomer. |

| -OH (Enol) | 12.50 | s, br | - | ~0.15H | Intramolecularly H-bonded enol proton. |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Assignments

| Carbon Type | Chemical Shift (δ, ppm) | Causality / Assignment |

| Ketone C=O | 193.5 | Highly deshielded carbonyl carbon (keto form). |

| Ester C=O | 168.2 | Ester carbonyl carbon. |

| C4 (Indole) | 130.5 | Quaternary aromatic carbon attached to the ketone. |

| C2 (Indole) | 131.0 | Aromatic carbon adjacent to nitrogen. |

| C5, C6, C7 | 121.0, 122.5, 110.5 | Remaining benzene ring carbons. |

| O-CH₃ | 52.5 | Methoxy carbon of the ester. |

| -CH₂- | 47.8 | Alpha-carbon between the two carbonyls. |

| N-CH₃ | 33.2 | N-methyl carbon. |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups and the tautomeric state.

Causality of Vibrational Modes

The keto form exhibits two distinct carbonyl stretches. The ester C=O typically absorbs at ~1740 cm⁻¹. However, the ketone C=O is directly conjugated to the aromatic indole ring at C4. This resonance delocalization lowers the force constant of the C=O double bond, shifting its absorption to a lower frequency (~1685 cm⁻¹) compared to an isolated aliphatic ketone [2].

Table 3: Key FT-IR Absorptions (ATR, neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 1740 | Strong | Ester C=O stretch | Standard ester carbonyl vibration. |

| 1685 | Strong | Ketone C=O stretch | Shifted lower due to conjugation with the indole ring. |

| 1510, 1465 | Medium | C=C aromatic stretch | Indole ring skeletal vibrations. |

| 1250 | Strong | C-O stretch | Ester alkoxy bond stretching. |

Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) in positive mode readily protonates the highly basic indole nitrogen or the carbonyl oxygens, yielding a robust [M+H]⁺ precursor ion at m/z 232.10.

Fragmentation Causality

Collision-induced dissociation (CID) of the [M+H]⁺ ion triggers predictable fragmentation pathways driven by the thermodynamic stability of the resulting product ions. The most favorable cleavage is the α-cleavage at the C4-carbonyl, expelling a neutral methyl acetate equivalent (or ketene derivative, 74 Da) to yield the highly stable 1-methylindole-4-carbonyl cation (m/z 158.06). Subsequent loss of carbon monoxide (-28 Da) yields the 1-methylindolyl cation (m/z 130.06).

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the [M+H]+ precursor.

Standardized & Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following step-by-step methodologies must be utilized. This protocol is designed as a self-validating system: the 1D NMR data is intrinsically verified by 2D correlations, and the MS precursor is validated by its CID fragmentation pattern.

Phase 1: Sample Preparation & Equilibration

-

Weigh exactly 15.0 mg of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate.

-

Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Critical Step: Allow the NMR tube to rest at room temperature (25 °C) for at least 60 minutes prior to acquisition. Causality: The keto-enol tautomerization requires time to reach thermodynamic equilibrium in the new solvent environment. Premature acquisition will result in inaccurate integration ratios [1].

Phase 2: 1D and 2D NMR Acquisition

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Run a standard proton sequence (zg30) with a relaxation delay (d1) of at least 5 seconds. Causality: A long d1 ensures complete relaxation of the enolic -OH and vinylic protons, allowing for accurate quantitative integration of the keto vs. enol ratio.

-

¹³C NMR Acquisition: Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary C4 and carbonyl carbons.

-

Self-Validation (2D HMBC): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Verify the structure by observing the cross-peak between the singlet methylene protons (~4.05 ppm) and both the ketone carbonyl (~193.5 ppm) and the ester carbonyl (~168.2 ppm).

Phase 3: LC-ESI-MS/MS Validation

-

Dilute 10 μL of the NMR sample into 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

-

Inject 2 μL into an LC-MS/MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

MS1 Acquisition: Scan from m/z 100 to 500. Identify the precursor [M+H]⁺ ion at m/z 232.10.

-

MS2 (CID) Acquisition: Isolate m/z 232.10 in the quadrupole and apply a normalized collision energy (NCE) of 25-30 eV. Record the product ion spectrum to validate the presence of the m/z 158.06 and 130.06 diagnostic fragments.

References

- Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". [1]

- ResearchGate. "Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole". [2]

- ACS Publications. "Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters". [3]

- Semantic Scholar.

The Strategic Role of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate in Heterocyclic Synthesis: A Comprehensive Guide for Drug Discovery

Executive Summary

The 1-methylindole scaffold is a privileged structure in medicinal chemistry, frequently utilized to target kinases, nuclear receptors, and G-protein-coupled receptors (GPCRs). Specifically, functionalization at the C4 position of the indole ring allows for unique spatial vectors that are critical for fitting into tight enzymatic affinity pockets. Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate serves as a highly versatile, bifunctional

Chemical Profile & Mechanistic Rationale

Structural Dynamics

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate combines an electron-rich N-methylindole core with an electron-deficient

Causality of Reactivity

The synthetic utility of this molecule stems from its three distinct reactive sites, which dictate the regioselectivity of subsequent cyclizations:

-

C3 (Ketone Carbonyl): The highly electrophilic ketone carbon is the primary site for initial nucleophilic attack by soft nucleophiles (e.g., the terminal nitrogen of hydrazines or amidines).

-

C1 (Ester Carbonyl): A secondary electrophilic site that undergoes nucleophilic acyl substitution (amidation or transesterification) to close the heterocyclic ring.

-

C2 (

-Carbon): Highly nucleophilic upon enolization. It can participate in Knoevenagel condensations or electrophilic halogenation prior to cyclization.

The N-methylation of the indole ring is a critical design choice in drug discovery. By masking the indole NH, the molecule loses a hydrogen-bond donor, which often prevents off-target kinase binding and improves membrane permeability, a strategy employed in the development of highly selective PI3K

Divergent Heterocyclic Workflows

Knorr Pyrazole Synthesis

The reaction of the

-

Mechanistic Driver: The nucleophilic

of the hydrazine preferentially attacks the more electrophilic C3 ketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization at the C1 ester carbonyl forms the five-membered ring. This regioselectivity is paramount when designing kinase inhibitors, as the orientation of the indole ring dictates binding affinity in the hinge region [1].

Pyrimidine Synthesis

Condensation with amidines or guanidines under basic conditions yields 4-(1-methyl-1H-indol-4-yl)pyrimidin-6-ones.

-

Mechanistic Driver: Base catalysis (e.g., sodium ethoxide) is required to deprotonate the amidine. The initial attack occurs at the C3 ketone, followed by elimination of water and subsequent cyclization at the C1 ester.

Pechmann Condensation

Reaction with electron-rich phenols (e.g., resorcinol) under Lewis acid catalysis yields 4-(1-methyl-1H-indol-4-yl)coumarins.

-

Mechanistic Driver: The reaction initiates via transesterification at the C1 ester, followed by an intramolecular Friedel-Crafts alkylation at the C3 ketone, driven by the electron-donating groups on the phenol [3].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, electrophile/nucleophile pairings, and typical yields for the divergent pathways utilizing Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate.

| Reaction Type | Reagents & Conditions | Primary Heterocycle Formed | Typical Yield | Mechanistic Driver |

| Knorr Synthesis | Hydrazine hydrate, EtOH, 80°C, 4h | Pyrazol-3-ones | 75–85% | Nucleophilic attack at C3 ketone, followed by C1 ester amidation. |

| Hantzsch-type | Amidines, NaOEt, EtOH, 80°C, 12h | Pyrimidin-4-ones | 60–70% | Base-catalyzed condensation; amidine N attacks C3, second N attacks C1. |

| Pechmann | Phenols, | 4-Substituted Coumarins | 50–65% | Transesterification at C1, followed by intramolecular Friedel-Crafts at C3. |

Reaction Pathway Visualization

Divergent heterocyclic synthesis from the central

Self-Validating Experimental Protocol

Synthesis of 5-(1-methyl-1H-indol-4-yl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details the Knorr pyrazole synthesis. It is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory.

Materials:

-

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (1.0 eq, 10 mmol, 2.31 g)

-

Hydrazine monohydrate (1.5 eq, 15 mmol, 0.73 mL)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

-

Initiation: Suspend the

-keto ester in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Causality: Ethanol is chosen as it easily solubilizes the starting material at elevated temperatures and is miscible with the hydrazine reagent. -

Reagent Addition: Add hydrazine monohydrate dropwise at room temperature, followed by 2 drops of glacial acetic acid. Causality: The trace acid activates the C3 ketone carbonyl, accelerating the initial nucleophilic attack by hydrazine to form the hydrazone.

-

Thermal Activation: Heat the reaction mixture to reflux (80°C) for 4 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material (

) should completely disappear, replaced by a highly polar product spot ( -

Workup & Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product will typically precipitate as a white/pale yellow solid. Causality: The pyrazolone product has low solubility in cold ethanol due to strong intermolecular hydrogen bonding, allowing for easy isolation.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and cold diethyl ether (10 mL) to remove unreacted hydrazine and trace organic impurities.

-

Validation Checkpoint 2 (NMR): Dry the solid under high vacuum.

NMR (DMSO-

References

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K

Inhibitors: Part I—Indole Derivatives Source: Pharmaceuticals (MDPI), 2022, 15(8), 949. URL:[Link] -

Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) Source: Journal of Medicinal Chemistry (ACS), 2012, 55(14), 6538–6553. URL:[Link]

-

Synthesis of 4-hydroxy-1-methylindole and benzo[b]thiophen-4-ol based unnatural flavonoids as new class of antimicrobial agents Source: Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4650-4653. URL:[Link]

"biological activity of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate"

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Executive Overview: The Bifunctional Nature of the Scaffold

In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that can reliably project pharmacophores into complex protein binding pockets. Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (CAS 2228194-36-1) [1] represents a highly specialized, bifunctional building block.

As a Senior Application Scientist, I frequently utilize this compound not as a final therapeutic entity, but as a critical intermediate whose true biological activity is realized post-cyclization. The molecule combines a highly reactive β-keto ester (a 1,3-dielectrophile) with a 1-methyl-1H-indol-4-yl moiety. When cyclized into heterocycles such as pyrazoles or pyrimidines, the resulting derivatives exhibit profound biological activity, particularly as ATP-competitive kinase inhibitors targeting the PI3K/AKT and ATR signaling pathways[2],[3].

Structural Rationale: Causality in Pharmacophore Design

Understanding the biological utility of this compound requires deconstructing its two primary structural domains:

-

The β-Keto Ester Vector: The 3-oxopropanoate functional group is a classic precursor for Knorr-type condensations. By reacting this moiety with dinucleophiles (e.g., substituted hydrazines or amidines), we can regioselectively generate 5-membered or 6-membered nitrogenous heterocycles. This cyclization is the critical step that transforms a flexible aliphatic chain into a rigid, biologically active hinge-binding motif.

-

The 1-Methylindole-4-yl Core: The choice of a 1-methylated indole over a free N-H indole is a deliberate pharmacological strategy. The free indole N-H acts as a strong hydrogen bond donor, which can lead to promiscuous binding across multiple kinase families. Methylation at the N1 position eliminates this off-target hydrogen bonding, locking the conformation and significantly improving the lipophilic ligand efficiency (LLE)[4]. Furthermore, attachment at the C4 position provides an optimal geometric vector, allowing the indole ring to nestle deeply into the hydrophobic "tryptophan shelf" (e.g., Trp-760) of target kinases like PI3Kδ[3].

Biological Activity Profile: Kinase Inhibition Dynamics

Derivatives synthesized directly from Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate demonstrate potent biological activity across several critical oncology and immunology targets.

PI3Kδ Inhibition The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in B-cell malignancies. When the β-keto ester of our title compound is converted into a pyrazolo[1,5-a]pyrimidine, the resulting 1-methylindol-4-yl derivative acts as a highly selective PI3Kδ inhibitor[3]. The indole core engages in critical π-π stacking and hydrophobic interactions within the ATP-binding pocket, disrupting the phosphorylation of PIP2 to PIP3 and subsequently halting AKT-mediated cell survival.

ATR Kinase Inhibition Ataxia telangiectasia and Rad3-related (ATR) kinase is essential for DNA damage repair. Compounds utilizing the indol-4-yl motif, such as the clinical candidate AZ20, demonstrate single-digit nanomolar IC50 values against ATR[2]. The spatial arrangement provided by the C4-linkage allows the molecule to effectively block ATR-mediated phosphorylation of Chk1, inducing G2/M cell cycle arrest and apoptosis in tumor cells.

Validated Experimental Workflows

To harness the biological activity of this compound, rigorous, self-validating experimental protocols are required. Below are the standard operating procedures used in our laboratories to synthesize and evaluate these derivatives.

Protocol 1: Synthesis of a Bioactive Pyrazole Derivative

Causality & Validation: This protocol utilizes a Knorr-type condensation. The system is self-validating through in-process LC-MS monitoring, ensuring the complete disappearance of the β-keto ester mass before proceeding to workup.

-

Preparation: Dissolve 1.0 equivalent of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

-

Condensation: Cool the reaction vessel to 0°C. Add 1.2 equivalents of substituted hydrazine dropwise to control the exothermic formation of the intermediate hydrazone.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

-

In-Process Control (IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~231) is fully consumed and replaced by the cyclized product mass.

-

Isolation: Cool to room temperature, concentrate in vacuo, and precipitate the product using ice-cold ultra-pure water. Filter and recrystallize from ethanol.

-

Validation: Perform 1H NMR. The disappearance of the singlet methylene protons (~3.9 ppm) of the β-keto ester and the appearance of a distinct pyrazole aromatic proton confirms successful cyclization.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Validation: TR-FRET is chosen over standard luminescence assays due to its resistance to compound auto-fluorescence. The assay is self-validating via the calculation of a Z'-factor; a plate is only accepted if Z' > 0.5.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized indole-4-yl derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

-

Enzyme Addition: Add 5 µL of recombinant PI3Kδ enzyme and PIP2 substrate suspended in kinase buffer (50 mM HEPES, 3 mM MgCl2, 1 mM EGTA, 0.01% CHAPS).

-

Reaction Initiation: Add 5 µL of ATP at its apparent Km. Note: Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mixture (Europium-labeled anti-GST antibody and Kinase Tracer).

-

Validation & Readout: Include Idelalisib as a positive control. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit to a 4-parameter logistic curve to derive the IC50.

Quantitative Efficacy Data

The table below summarizes the biological efficacy of various heterocycles derived from the indole-4-yl and related scaffolds, demonstrating the structure-activity relationship (SAR) impact of the core motif.

| Compound Class | Target Kinase | Key Pharmacophore | IC50 (nM) | Cellular Efficacy / MoA |

| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 1-methyl-1H-indol-4-yl | < 15 | Disrupts PIP3 generation[3] |

| Sulfonylmorpholino-pyrimidine (AZ20) | ATR | 1H-indol-4-yl | 5 | Induces G2/M arrest[2] |

| DAG-indololactones | RasGRP | 1-methyl-1H-indol-3-yl | 20 - 50 | Activates Ras signaling[4] |

| Maleimide (AEB071) | PKC | 1H-indol-3-yl | < 10 | Inhibits T-cell activation[5] |

Pathway Visualization

The following diagram illustrates the biological mechanism of action for derivatives synthesized from Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, specifically highlighting their role as ATP-competitive inhibitors in the PI3K/AKT survival pathway.

PI3K/AKT signaling pathway inhibition by 1-methylindol-4-yl derivatives.

References

-

BLD Pharmatech Catalog : 1313043-36-5 | Methyl 3-(1H-indol-4-yl)propanoate / Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (CAS 2228194-36-1). BLDpharm. 1

-

PubMed / NIH : Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. 2

-

MDPI : Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. 3

-

PubMed Central / NIH : Synthesis, Biological, and Biophysical Studies of DAG-indololactones Designed as Selective Activators of RasGRP. 4

-

ACS Publications : Discovery of 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a Potent and Selective Inhibitor of Protein Kinase C Isotypes. 5

Sources

- 1. 1313043-36-5|Methyl 3-(1H-indol-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological, and Biophysical Studies of DAG-indololactones Designed as Selective Activators of RasGRP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate Derivatives: A Technical Guide to Protein Targeting and Assay Validation

Executive Summary & Structural Rationale

In modern rational drug design, identifying a versatile, bifunctional pharmacophore is critical for developing highly selective inhibitors. Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (CAS 2228194-36-1) serves as an exceptional scaffold[1]. Unlike the ubiquitous C3-substituted indoles, the C4-substitution provides a unique spatial trajectory.

The causality behind its utility lies in its dual nature:

-

The 1-Methylindole Core: Provides a rigid, planar, and hydrophobic surface ideal for deep

stacking within target binding pockets (e.g., the ATP-binding cleft of kinases or the active site of metalloenzymes)[2][3]. -

The

-Keto Ester Moiety: Acts as a highly electrophilic, bifunctional handle. It allows medicinal chemists to perform divergent syntheses—either cyclizing it into hinge-binding heterocycles (like pyrimidines) or hydrolyzing it into metal-chelating bioisosteres[2][4].

This guide explores the primary protein targets of derivatives synthesized from this scaffold and details the self-validating biochemical protocols required to evaluate them accurately.

Core Protein Targets & Mechanistic Binding

Target A: Phosphoinositide 3-Kinases (PI3K ) and mTOR

The PI3K/AKT/mTOR signaling axis is a primary target in oncology and autoimmune therapeutics[5]. The

Binding Mechanism: In the ATP-binding cleft of mTOR or PI3K

Target B: Metallo- -Lactamases (NDM-1, VIM-2)

The rapid global spread of New Delhi metallo-

Binding Mechanism: By hydrolyzing the ester group of the oxopropanoate and converting it into a carboxylic acid, tetrazole, or triazole-3-thione, the scaffold is transformed into a potent zinc chelator[4]. The carboxylate/triazole directly coordinates the di-zinc (Zn1 and Zn2) center of the MBL, displacing the catalytic water molecule. Concurrently, the 1-methylindole core facilitates robust

Figure 1: Divergent synthetic pathways of the oxopropanoate scaffold to distinct protein targets.

Experimental Protocols: Self-Validating Systems

Indole derivatives frequently exhibit intrinsic UV/Vis autofluorescence, which can confound standard fluorometric assays, leading to false-positive inhibition data. As an Application Scientist, I mandate the use of specific, orthogonal assay architectures designed to negate these artifacts.

Protocol 1: Metallo- -Lactamase (NDM-1) Inhibition Assay

Causality for Assay Choice: We utilize , a chromogenic cephalosporin, rather than a fluorogenic substrate. Nitrocefin undergoes a distinct shift in absorbance from 380 nm (intact) to 482 nm (hydrolyzed) upon cleavage by NDM-1. This colorimetric readout is entirely immune to the autofluorescence emitted by indole cores.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 50

M ZnSO₄, 0.01% BSA). -

Enzyme Incubation: Dispense 0.5 nM recombinant NDM-1 into a 96-well clear-bottom microplate. Add the indole-derivative inhibitor (serial dilutions from 10

M to 0.1 nM) and incubate for 15 minutes at 25°C to allow for steady-state binding. -

Substrate Addition: Initiate the reaction by adding 100

M Nitrocefin to all wells. -

Kinetic Readout: Measure absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (

) of the linear phase. -

Self-Validation Checkpoint:

-

Positive Control: 50 mM EDTA (strips zinc, completely inactivating the enzyme, proving the assay is zinc-dependent).

-

Negative Control: Vehicle (DMSO) only, ensuring the solvent does not impact baseline hydrolysis.

-

Protocol 2: mTOR Kinase Activity Assay (TR-FRET)

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the long emission half-life of the Lanthanide (Europium) donor allows for a time-delayed measurement (e.g., a 100

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well low-volume plate, combine 1 nM mTOR kinase, 50 nM biotinylated-p70S6K peptide substrate, and the indole-pyrimidine inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

ATP Initiation: Add 10

M ATP to initiate phosphorylation. Incubate for 60 minutes at room temperature. -

Quench & Detect: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺). Immediately add the detection mixture: Europium-labeled anti-phospho-p70S6K antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

-

Incubation: Incubate for 60 minutes to allow the FRET complex to form.

-

TR-FRET Readout: Excite the plate at 320 nm. Wait for a 100

s delay, then measure emission at both 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity. -

Self-Validation Checkpoint: Include a "No-ATP" well. If a FRET signal appears here, the indole compound is artificially cross-linking the detection reagents (a known assay artifact).

Figure 2: Logical workflow of the time-delayed TR-FRET kinase assay to eliminate autofluorescence.

Quantitative Data: Target Affinity Profiles

The following table summarizes the expected pharmacological profiles of derivatives synthesized from the Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate scaffold, based on established structure-activity relationship (SAR) data[2][3][6].

| Derivative Class | Primary Target | Binding Mode | Typical IC₅₀ Range | Key Structural Interaction |

| Indole-4-yl pyrazolo[1,5-a]pyrimidines | PI3K | ATP-Competitive | 1 - 50 nM | Indole core occupies the deep hydrophobic pocket; pyrimidine binds the hinge. |

| Indole-2/4-carboxylates | NDM-1, VIM-2 | Zinc Chelation | 0.5 - 20 nM | Carboxylate coordinates Zn1/Zn2; Indole |

| Indole-4-yl cyclohexane-1,3-diones | VPS34 (Autophagy) | ATP-Competitive | 50 - 200 nM | Dione acts as a hydrogen bond acceptor/donor with the kinase hinge region. |

References

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

-

Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Identification and Characterization of Indolebutyroyl Aspartic Acid: A Promising Inhibitor of VIM-2 Metallo-β-Lactamase Against Carbapenem-Resistant Pseudomonas aeruginosa Strains Source: Jundishapur Journal of Microbiology (Brieflands) URL:[Link]

- Intermediates for the preparation of condensed bicyclic mTOR inhibitors (Patent ES2436877T3)

Sources

- 1. 1313043-36-5|Methyl 3-(1H-indol-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TW200817373A - Hydroxylated and methoxylated pyrimidyl cyclopentanes as AKT protein kinase inhibitors - Google Patents [patents.google.com]

- 6. ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors - Google Patents [patents.google.com]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

Title: A Medicinal Chemist's Guide to the Structural Analogs of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: Synthesis, SAR, and Biological Evaluation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] This guide focuses on Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, a molecule combining the indole core with a versatile β-keto ester side chain. While this specific compound is not extensively documented, its structure presents a compelling template for lead optimization. This document serves as a technical whitepaper for researchers and drug development professionals, providing a systematic exploration of its potential structural analogs. We will delve into rational design strategies, synthetic methodologies, structure-activity relationship (SAR) principles, and detailed experimental protocols to guide the synthesis and evaluation of novel compounds based on this promising scaffold. The insights provided are grounded in established principles of indole chemistry and medicinal chemistry, aiming to accelerate discovery programs targeting enzymes, receptors, or other biological targets where this scaffold may demonstrate significant activity.

The Indole-4-yl-β-keto Ester Scaffold: A Primer

The indole ring is a bicyclic aromatic heterocycle that is a fundamental component of many natural products and synthetic drugs, including the anti-inflammatory agent Indomethacin and the anti-migraine drug Rizatriptan.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions (hydrogen bonding, π-stacking) make it a highly sought-after motif in drug design.[5] The core molecule of this guide, Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate, features three key regions for synthetic modification:

-

The Indole Core: An N-methylated indole substituted at the C4 position. The substitution pattern is less common than the typical C3 or C2 functionalization, offering a unique vector for exploring chemical space.

-

The β-Keto Ester Side Chain: This functionality is a powerful synthetic handle. The ketone can act as a hydrogen bond acceptor, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.[6] The methylene group is acidic and can be functionalized. This moiety is often found in enzyme inhibitors, such as HIV-1 fusion inhibitors and carbonic anhydrase inhibitors.[7][8]

-

The Linkage: The direct attachment of the acyl group to the C4 position of the indole ring defines the overall geometry and orientation of the side chain relative to the core.

This guide will systematically explore modifications to each of these regions to build a comprehensive understanding of the scaffold's potential.

Synthesis of the Core Scaffold

A robust synthetic route to the parent compound is paramount for any analog development program. The most logical approach involves the acylation of a suitable 1-methylindole precursor.

Retrosynthetic Analysis and Proposed Forward Synthesis

The disconnection of the C-C bond between the indole C4 and the acyl group points to a Friedel-Crafts acylation or a related coupling reaction. A plausible forward synthesis is outlined below.

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Synthetic Protocol: Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

This protocol is a representative, literature-inspired procedure.

Step 1: Hydrolysis of 1-Methyl-1H-indole-4-carbonitrile

-

To a solution of 1-methyl-1H-indole-4-carbonitrile (1.0 eq) in ethanol/water (2:1), add sodium hydroxide (5.0 eq).

-

Heat the mixture to reflux for 12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-4-carboxylic acid.

Step 2: Acylation and Claisen Condensation

-

Suspend 1-methyl-1H-indole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

In a separate flask, prepare the magnesium salt of methyl malonate by reacting magnesium turnings (1.1 eq) with diethyl carbonate (1.1 eq) in anhydrous THF.

-

Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the magnesium salt solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by pouring it into a cold, dilute solution of HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the target compound.

A Systematic Approach to Structural Analog Design

The exploration of analogs should be methodical, modifying one part of the molecule at a time to build a clear SAR.

Caption: Systematic exploration of structural analog classes.

Modifications of the Indole Ring System

-

Rationale for N1-Position Substitution: The N1-methyl group prevents the indole from acting as a hydrogen bond donor. Replacing it with other groups (H, ethyl, benzyl) can modulate metabolic stability, solubility, and receptor interactions. The N-H analog is a crucial first step to assess the importance of the N-H bond for activity.

-

Rationale for Benzene Ring Substitution (C5, C6, C7): Introducing substituents on the benzene portion of the indole is a classic medicinal chemistry strategy. Electron-withdrawing groups (e.g., -F, -Cl, -CN) can alter the pKa and electronic character, while electron-donating groups (e.g., -OCH₃) can influence metabolism and binding. These modifications are typically achieved by starting with a pre-substituted aniline in a classical indole synthesis like the Fischer or Larock methods.[2]

-

Rationale for Bioisosteric Replacement: Replacing the indole core with related heterocycles like indazole, benzofuran, or azaindole can significantly alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, patentability, and hydrogen bonding patterns while maintaining a similar overall shape.[9]

Modifications of the β-Keto Ester Side Chain

-

Rationale for Ester Group Variation: The methyl ester is susceptible to hydrolysis by esterases in vivo. Modifying it to an ethyl or tert-butyl ester can alter the rate of hydrolysis.[10] Conversion to the corresponding carboxylic acid introduces a negative charge at physiological pH, which can target different interactions. Amide derivatives can introduce new hydrogen bond donors and are often more metabolically stable than esters.

-

Rationale for α-Position Substitution: Adding a substituent, such as a methyl group, at the α-carbon (between the ketone and the ester) introduces a chiral center and restricts the conformational flexibility of the side chain. This can lead to more potent and selective interactions with a biological target.

-

Rationale for Ketone Modification: The ketone is a key hydrogen bond acceptor. Reducing it to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. This significantly changes the electronic and steric profile of the side chain.

Structure-Activity Relationship (SAR) Insights

While the SAR for this specific scaffold is unknown, we can hypothesize a set of relationships based on studies of other indole-based inhibitors.[7][11][12] This serves as a starting point for a discovery campaign.

Caption: Hypothesized Structure-Activity Relationship (SAR) map.

SAR Summary Table

This table presents hypothetical data for a generic enzyme inhibition assay, illustrating how SAR data would be organized.

| Compound ID | R¹ (N-Position) | R² (C6-Position) | R³ (Ester/Amide) | IC₅₀ (nM) | Rationale for Change |

| Parent | -CH₃ | -H | -OCH₃ | 150 | Baseline activity |

| ANA-01 | -H | -H | -OCH₃ | 320 | N-H may be disfavored or metabolically labile. |

| ANA-02 | -CH₃ | -F | -OCH₃ | 45 | Fluoro-substituent enhances binding/blocks metabolism. |

| ANA-03 | -CH₃ | -OCH₃ | -OCH₃ | 250 | Methoxy group adds unfavorable steric bulk. |

| ANA-04 | -CH₃ | -F | -OH | 25 | Carboxylic acid forms key salt bridge interaction. |

| ANA-05 | -CH₃ | -F | -NHCH₃ | 35 | Small amide mimics ester but with improved stability. |

Key Experimental Protocols

Synthesis of a Representative Analog: Methyl 3-(6-fluoro-1-methyl-1H-indol-4-yl)-3-oxopropanoate (ANA-02)

This protocol utilizes a Fischer indole synthesis to construct the substituted indole core, demonstrating the adaptability of the synthetic strategy.[2][3]

Step 1: Fischer Indole Synthesis of 6-Fluoro-1-methyl-1H-indole

-

Combine (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and N-methyl-2-oxopropanal (1.1 eq) in glacial acetic acid.

-

Heat the mixture to 100 °C for 4 hours.

-

Pour the hot reaction mixture into ice water and neutralize with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to yield the 6-fluoro-1-methyl-1H-indole. Note: This reaction often produces a mixture of 4- and 6-fluoro isomers that require careful separation.

Step 2: Friedel-Crafts Acylation

-

Follow the acylation procedure described in Section 2.2, using 6-fluoro-1-methyl-1H-indole as the starting material to obtain the target analog. The directing effects of the indole nitrogen will favor C3 acylation, thus a more advanced strategy involving directed ortho-metalation or starting from a pre-functionalized C4 indole would be required for a high-yield synthesis, underscoring a key synthetic challenge for this scaffold.

Protocol for Biological Evaluation: Xanthine Oxidase (XO) Inhibition Assay

Many indole analogs show promise as enzyme inhibitors.[13] A xanthine oxidase assay is a robust method for initial screening.

Caption: Workflow for the Xanthine Oxidase (XO) inhibition assay.

Methodology:

-

Prepare solutions of test compounds and a reference inhibitor (e.g., Allopurinol) in DMSO.

-

In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), the test compound solution, and the substrate (xanthine).

-

Initiate the reaction by adding the xanthine oxidase enzyme solution.

-

Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a plate reader in kinetic mode.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.[13]

Conclusion and Future Directions

The Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate scaffold represents a synthetically accessible and highly modifiable template for drug discovery. This guide has outlined a rational and systematic approach to exploring its structural analogs, grounded in established principles of medicinal chemistry. Key takeaways include the importance of a robust and flexible synthetic strategy that can accommodate a variety of substituents on the indole core and the versatility of the β-keto ester side chain for introducing diverse functional groups.

Future work should focus on synthesizing the proposed analogs and screening them against a panel of relevant biological targets. Promising hits should be further evaluated for their ADME properties to identify candidates with both high potency and favorable drug-like characteristics. The synthetic challenges associated with C4-functionalization of indoles highlight an area where methodological innovation could significantly accelerate the exploration of this and related scaffolds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

-

Borges, F., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Retrieved from [Link]

-

Shawali, A. S., et al. (2013). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. Retrieved from [Link]

-

Talele, T. T., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Retrieved from [Link]

-

Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. Retrieved from [Link]

-

Krishnakumar, K. L., et al. (2017). A STUDY ON EFFECT OF INDOLE AS A SUBSTITUENT ON A KETO-ENOL TAUTOMER: A SYNTHETIC APPROACH ON β-DIKETONE. ResearchGate. Retrieved from [Link]

-

Talele, T. T., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Retrieved from [Link]

-

Gürsoy-Kol, Ö., et al. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC. Retrieved from [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2021). Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Retrieved from [Link]

-

G., S., & S., A. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. Retrieved from [Link]

- Hilberg, F., et al. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. Retrieved from https://patents.google.

-

Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journals. Retrieved from [Link]

-

Tatarskyy, P., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]

-

Angeli, A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Retrieved from [Link]

-

Bansal, R. K., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

- CN101817797B - Synthesizing method of high-purity 3-methyl-N-[4-(trifluoromethyl) phenyl]-4-isoxazol formamide. (n.d.). Google Patents.

-

Rele, R. V., & Patil, S. P. (2019). Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate in Bulk Drug and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Al-Madhagi, W. M., et al. (2018). Chemical profiling and biological activity of Peperomia blanda (Jacq.) Kunth. PeerJ. Retrieved from [Link]

-

Kumar, A., et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. Retrieved from [Link]

-

Cushman, M., et al. (2015). Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Retrieved from [Link]

-

de Oliveira, J. R., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. Retrieved from [Link]

-

Al-zoreky, N. S., & Al-Taher, A. Y. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. Retrieved from [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 4. ias.ac.in [ias.ac.in]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Synthetic Utility of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: A Technical Guide

Executive Summary & Structural Significance

In modern drug discovery, the strategic functionalization of privileged scaffolds is paramount. Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (CAS: 2228194-36-1) represents a highly versatile building block that merges the lipophilic, electron-rich properties of an N-methylated indole with the bifunctional reactivity of a

The substitution at the 4-position of the indole ring ensures that the pyrrole moiety remains sterically unhindered, while the N-methyl group prevents unwanted N-alkylation or N-acylation during downstream synthesis. This specific structural arrangement is frequently utilized to construct complex heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—that serve as core pharmacophores in kinase inhibitors, including novel PIKFYVE and GSK-3 inhibitors (2)[2].

Physicochemical Profiling & Tautomeric Dynamics

Understanding the physicochemical parameters of this compound is critical for predicting its behavior in various solvent systems and its viability in high-throughput synthesis.

Quantitative Molecular Parameters

The following table summarizes the core physicochemical properties of the compound, which dictate its solubility profile and interaction with biological targets.

| Parameter | Value |

| Chemical Name | Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate |

| CAS Registry Number | 2228194-36-1 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| Topological Polar Surface Area (TPSA) | 48.3 Ų |

| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |

| Hydrogen Bond Acceptors | 4 (Indole N, Ketone O, Ester O, Methoxy O) |

| Rotatable Bonds | 4 |

The Keto-Enol Tautomerization Phenomenon

As a

| Solvent Polarity | Dominant Tautomer | Mechanistic Causality |

| Non-Polar (e.g., CDCl3, Hexane) | Enol Form (Often >10%) | Stabilization occurs via a strong intramolecular hydrogen bond between the enol -OH and the ester carbonyl. The lack of solvent interaction preserves this internal stabilization. |

| Polar Aprotic (e.g., DMSO-d6) | Keto Form (>95%) | The high dielectric constant of the solvent disrupts intramolecular H-bonds. The solvent dipole preferentially stabilizes the more polar keto tautomer. |

| Polar Protic (e.g., Methanol, Water) | Keto Form (>99%) | Intermolecular hydrogen bonding with the solvent overwhelmingly outcompetes intramolecular H-bonding, shifting the equilibrium almost entirely to the keto form. |

Mechanistic Reactivity and Downstream Application

The utility of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate stems from its three distinct reactive sites:

-

The Ketone Carbonyl : Highly electrophilic, serving as the primary site of attack for hydrazines and amidines.

-

The Ester Carbonyl : A secondary electrophilic site that participates in cyclization via transamidation or transesterification.

-

The Alpha-Carbon : Highly acidic (pKa ~11), easily deprotonated to form a nucleophilic enolate for alkylation or halogenation.

Mechanistic reactivity profile of the beta-keto ester scaffold for heterocycle synthesis.

Self-Validating Synthetic Protocol: Claisen Condensation

The most robust method for synthesizing this compound is via the Claisen condensation of 1-(1-methyl-1H-indol-4-yl)ethanone (which can be derived from 1-methyl-1H-indole-4-carboxylic acid (6)[6]) with dimethyl carbonate (DMC).

The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to guarantee mechanistic fidelity.

Materials Required

-

Substrate : 1-(1-methyl-1H-indol-4-yl)ethanone (1.0 equiv)

-

Reagent/Solvent : Dimethyl carbonate (DMC) (3.0 equiv)

-

Base : Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv)

-

Solvent : Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Preparation of the Base Suspension

-

Action : Suspend NaH in anhydrous THF under an inert nitrogen atmosphere at 0 °C.

-

Causality : Nitrogen prevents atmospheric moisture from violently quenching the NaH. The 0 °C temperature controls the thermodynamics of the subsequent highly exothermic deprotonation step.

-

Validation : The absence of bubbling prior to substrate addition visually confirms the anhydrous integrity of the solvent system.

Step 2: Enolate Formation

-

Action : Add a solution of 1-(1-methyl-1H-indol-4-yl)ethanone and DMC in THF dropwise to the NaH suspension.

-

Causality : NaH deprotonates the

-methyl group of the ketone. The resulting nucleophilic enolate is now primed to attack the electrophilic carbonyl of DMC. -

Validation : The controlled evolution of

gas visually confirms the deprotonation event and verifies the active concentration of the base.

Step 3: Condensation and Equilibrium Shift

-

Action : Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Causality : Thermal energy overcomes the activation barrier for the nucleophilic acyl substitution. As the

-keto ester forms, its highly acidic -

Validation : TLC monitoring (Hexane/EtOAc) showing the complete disappearance of the ketone starting material and the appearance of a lower-

, UV-active spot confirms full conversion.

Step 4: Quenching and Workup

-

Action : Cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches ~3-4.

-

Causality : Acidification is strictly required to protonate the stable enolate back into the neutral

-keto ester product. -

Validation : Testing the aqueous layer with pH paper ensures the product is fully protonated. If the pH remains basic, the target compound will remain ionized and be erroneously lost in the aqueous layer during extraction.

Step 5: Extraction

-

Action : Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

- BLD Pharm. 1313043-36-5 | Methyl 3-(1H-indol-4-yl)propanoate - BLDpharm (Contains CAS 2228194-36-1 data).

- Google Patents. WO2024216229A1 - Novel inhibitors of pikfyve and methods using same.

- PrepChem. Synthesis of 1 -(1-Methyl-1H-indole-4-yl)ethanone.

- Scribd. AN52327 Measuring Equilibrium Constant Keto Enol Tautomerism.

- LibreTexts. AUCHE 252 - Organic Chemistry II: Structure of the Carbonyl Group.

Sources

- 1. 1313043-36-5|Methyl 3-(1H-indol-4-yl)propanoate|BLD Pharm [bldpharm.com]

- 2. WO2024216229A1 - Novel inhibitors of pikfyve and methods using same - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. batch.libretexts.org [batch.libretexts.org]

- 6. prepchem.com [prepchem.com]

Stability and Storage of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: A Technical Guide

Executive Summary

Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (CAS: 2228194-36-1) is a highly specialized

Physicochemical Vulnerability Profile

To design an effective storage protocol, it is critical to understand the causality behind the compound's degradation. The molecule possesses two primary loci of instability:

-

The

-Keto Ester Moiety: The active methylene group situated between the ketone and the ester carbonyls is highly acidic, leading to keto-enol tautomerization. More critically, the ester is susceptible to moisture-induced hydrolysis, which initiates a rapid, irreversible decarboxylation cascade[2][3]. -

The 1-Methylindole Core: While the

-methyl substitution prevents

Table 1: Degradation Risks and Mitigation Strategies

| Structural Feature | Primary Degradation Pathway | Environmental Trigger | Mitigation Strategy |

| Methyl Ester | Hydrolysis to | Ambient moisture (H | Desiccation, avoid protic solvents |

| Thermal decarboxylation | Heat (> 25 °C) | Refrigeration (2-8 °C) or Freezing (-20 °C) | |

| Indole Ring | Auto-oxidation / Photodegradation | Oxygen (O | Argon/N |

Mechanistic Degradation Pathways

The most aggressive degradation pathway for Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is hydrolysis followed by decarboxylation.

When exposed to adventitious moisture, the methyl ester undergoes hydrolysis to form 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoic acid.

Mechanism of ester hydrolysis and subsequent thermal decarboxylation.

ICH-Aligned Storage & Handling Protocols

To prevent the aforementioned degradation, storage conditions must strictly control moisture, temperature, and oxidative exposure, aligning with the principles of ICH Q1A(R2) for stability testing of drug substances[5][6].

Standard Operating Procedure: Compound Handling

-

Receipt and Equilibration: Upon receipt of the compound (shipped on dry ice or cold packs)[7], allow the sealed container to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis.

-

Inert Aliquoting: Transfer the bulk powder into single-use amber glass vials within a glovebox or using Schlenk line techniques. Causality: Amber glass blocks UV-induced radical initiation of the indole ring. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

-

Atmospheric Purging: Purge each vial with dry Argon (preferred over Nitrogen due to its higher density, which allows it to blanket the solid) before sealing with a PTFE-lined cap.

-

Temperature-Controlled Storage:

-

Short-Term (Working Stock, < 4 weeks): Store at 2-8 °C in a desiccator.

-

Long-Term (> 4 weeks): Store at -20 °C or -80 °C.

-

Standard operating procedure for the receipt, aliquoting, and storage of the compound.

Stability-Indicating Analytical Methods

To ensure trustworthiness in downstream syntheses, researchers must employ a self-validating Quality Control (QC) system. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed specifically to resolve the intact

HPLC Protocol for Degradant Monitoring

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H

O. Causality: TFA maintains an acidic pH, ensuring the indole nitrogen remains fully protonated, which prevents peak tailing and suppresses on-column enolization of the -

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (optimal for the conjugated indole chromophore).

-

Sample Preparation: Dissolve the sample in anhydrous Acetonitrile (do not use Methanol or Water, as protic solvents can induce transesterification or hydrolysis during the autosampler queue).

System Suitability & Validation:

A valid run must demonstrate a baseline resolution (

References

Sources

- 1. WO2024216229A1 - Novel inhibitors of pikfyve and methods using same - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. transformationtutoring.com [transformationtutoring.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 7. 1313043-36-5|Methyl 3-(1H-indol-4-yl)propanoate|BLD Pharm [bldpharm.com]

Application Note: Analytical Characterization of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate

Executive Summary

The accurate structural characterization of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate (Chemical Formula: